N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine
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Overview
Description
N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine: is a chemical compound with the molecular formula C10H17N3. It is known for its role as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound is characterized by its ability to form chelates, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the reaction of 4-pyridinemethanol with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential as a chelating agent for metal ion detoxification is ongoing.
Industry: It is employed in the synthesis of various organic compounds and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the compound’s structure coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes .
Comparison with Similar Compounds
- N,N-Bis(2-pyridylmethyl)ethane-1,2-diamine
- N,N-Dimethyl-N,N-bis(2-pyridylmethyl)ethane-1,2-diamine
- N1,N2-Dimesitylethane-1,2-diamine
Uniqueness: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form highly stable chelates with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and industrial applications .
Properties
IUPAC Name |
N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDZNWIOXPTLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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